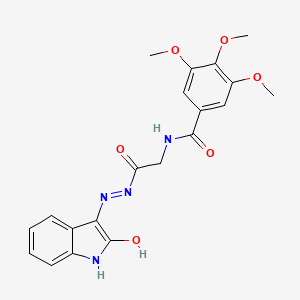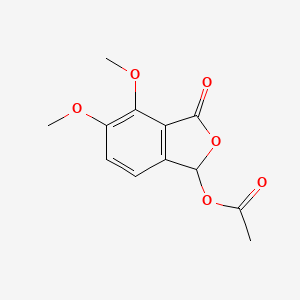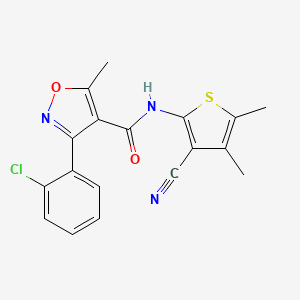![molecular formula C14H17N5O4 B14951156 N-{2,5-dimethoxy-4-[(2E)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B14951156.png)
N-{2,5-dimethoxy-4-[(2E)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{2,5-DIMETHOXY-4-[2-(3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)HYDRAZINO]PHENYL}ACETAMIDE” is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{2,5-DIMETHOXY-4-[2-(3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)HYDRAZINO]PHENYL}ACETAMIDE” typically involves multiple steps, starting with the preparation of the core phenyl and pyrazole structures. The key steps may include:
Formation of the Phenyl Core: The phenyl core can be synthesized through electrophilic aromatic substitution reactions, introducing methoxy groups at the 2 and 5 positions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed via cyclization reactions involving hydrazine derivatives and diketones.
Coupling Reactions: The phenyl and pyrazole components are then coupled using hydrazine linkers under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-{2,5-DIMETHOXY-4-[2-(3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)HYDRAZINO]PHENYL}ACETAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine or amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the phenyl or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which “N-{2,5-DIMETHOXY-4-[2-(3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)HYDRAZINO]PHENYL}ACETAMIDE” exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-{2,5-DIMETHOXY-4-[2-(3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)HYDRAZINO]PHENYL}ACETAMIDE: shares similarities with other hydrazine and pyrazole derivatives, such as:
Uniqueness
The uniqueness of “N-{2,5-DIMETHOXY-4-[2-(3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)HYDRAZINO]PHENYL}ACETAMIDE” lies in its specific substitution pattern and the presence of both methoxy and hydrazine functional groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H17N5O4 |
|---|---|
Molecular Weight |
319.32 g/mol |
IUPAC Name |
N-[2,5-dimethoxy-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C14H17N5O4/c1-7-13(14(21)19-16-7)18-17-10-6-11(22-3)9(15-8(2)20)5-12(10)23-4/h5-6H,1-4H3,(H,15,20)(H2,16,19,21) |
InChI Key |
SRTJWSVNSORISJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN1)N=NC2=C(C=C(C(=C2)OC)NC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B14951077.png)

![N-[1-(4-tert-butylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B14951090.png)

![N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide](/img/structure/B14951097.png)

![N-(4-Ethylphenyl)-N-({N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B14951121.png)
![ethyl {(3Z)-3-[2-({[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B14951130.png)
![4-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B14951138.png)
![4,6-dimethyl-1-{[(E)-(4-nitrophenyl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B14951144.png)
![4-methyl-2-nitro-6-{(E)-[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B14951153.png)

![3-(2-chloro-6-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14951165.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)benzenesulfonamide](/img/structure/B14951172.png)
